In-Depth Technical Guide: 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
In-Depth Technical Guide: 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
CAS Number: 194943-83-4
This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)phenylacetic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.
Chemical and Physical Properties
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a solid compound at room temperature with a melting point range of 113-116 °C.[1] Its chemical structure features a phenylacetic acid backbone substituted with both a fluorine atom and a trifluoromethyl group, which significantly influence its physicochemical properties and biological activity.
| Property | Value | Reference |
| CAS Number | 194943-83-4 | [1][2] |
| Molecular Formula | C₉H₆F₄O₂ | [1][2] |
| Molecular Weight | 222.14 g/mol | [1] |
| Melting Point | 113-116 °C | [1] |
| Physical State | Solid | [2] |
| IUPAC Name | 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | [2] |
Synthesis and Experimental Protocols
Synthetic Pathway 1: From 2-Fluoro-3-(trifluoromethyl)benzaldehyde
This pathway involves the oxidation of the corresponding benzaldehyde to the carboxylic acid.
Caption: Oxidation of 2-Fluoro-3-(trifluoromethyl)benzaldehyde.
Experimental Protocol (General):
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Dissolution: Dissolve 2-Fluoro-3-(trifluoromethyl)benzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.
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Oxidation: Slowly add an oxidizing agent, for instance, potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), to the solution at a controlled temperature, typically 0 °C to room temperature.
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Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-Fluoro-3-(trifluoromethyl)phenylacetic acid.
Synthetic Pathway 2: From 2-Fluoro-3-(trifluoromethyl)benzyl Cyanide
This common route for synthesizing phenylacetic acids involves the hydrolysis of the corresponding benzyl cyanide.
Caption: Two-step synthesis via benzyl cyanide intermediate.
Experimental Protocol (General):
Step 1: Synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl cyanide
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-3-(trifluoromethyl)benzyl bromide or chloride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. Heat the reaction mixture, typically between 60-100 °C, and monitor its progress by TLC or GC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. Extract the product with an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl cyanide.
Step 2: Hydrolysis to 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
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Hydrolysis: The crude 2-Fluoro-3-(trifluoromethyl)benzyl cyanide can be hydrolyzed under either acidic or basic conditions.
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Acidic Hydrolysis: Reflux the cyanide with a mixture of concentrated sulfuric acid and water.
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Basic Hydrolysis: Reflux the cyanide with an aqueous solution of sodium hydroxide. After the reaction is complete, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.
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Purification: The crude phenylacetic acid is then purified by filtration and recrystallization as described in Synthetic Pathway 1.
Biological Significance and Applications in Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Phenylacetic acid derivatives are known to be scaffolds for various biologically active compounds, including kinase inhibitors. While specific biological activity data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is not extensively published, its structural motifs suggest it is a valuable intermediate for the synthesis of potential therapeutic agents.
The trifluoromethyl group can significantly impact the electronic properties and lipophilicity of a molecule, which are critical for its interaction with biological targets. Compounds containing the trifluoromethylphenyl moiety have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
Caption: General logic of kinase inhibition by a derived compound.
Quantitative Data
While a complete set of spectral data for 2-Fluoro-3-(trifluoromethyl)phenylacetic acid is not available in public databases, the following table summarizes the expected and known physical properties. Researchers synthesizing this compound should perform standard analytical techniques for characterization.
| Data Type | Expected/Known Values |
| ¹H NMR | Aromatic protons (multiplet), methylene protons (singlet), carboxylic acid proton (broad singlet). |
| ¹³C NMR | Peaks corresponding to aromatic carbons, methylene carbon, carboxylic carbon, and trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | Signals for the aromatic fluorine and the trifluoromethyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (222.14 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch (broad), C=O stretch of the carboxylic acid, C-F stretches, and aromatic C-H stretches. |
Conclusion
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals, particularly in the area of kinase inhibitors. Its synthesis can be achieved through established chemical transformations, and its unique combination of functional groups makes it an attractive building block for creating structurally diverse and biologically active molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
